

A Comparative Guide to the Structure-Activity Relationship of N-isopropyl Benzenesulfonamides

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Compound of Interest

Compound Name: *4-Bromo-N-isopropyl-3-methylbenzenesulfonamide*

Cat. No.: *B1522651*

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In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, forming the foundation of a multitude of therapeutic agents. The strategic substitution on the sulfonamide nitrogen offers a powerful tool to modulate the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of N-isopropyl benzenesulfonamide derivatives, exploring their structure-activity relationships (SAR) across antibacterial, anticancer, and anticonvulsant activities. We will delve into the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers and drug development professionals.

The Significance of the N-isopropyl Moiety

The N-isopropyl group, while seemingly simple, imparts a unique combination of steric and electronic properties to the benzenesulfonamide core. Its branched, moderately lipophilic nature can significantly influence a compound's binding affinity to its biological target, as well as its pharmacokinetic properties. Understanding how this specific substitution drives activity is crucial for the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

This section compares the performance of N-isopropyl benzenesulfonamides with other analogs across different therapeutic areas, supported by experimental data.

Antibacterial Activity

The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.^{[1][2]} This inhibition halts bacterial growth and proliferation.^{[1][2]}

A study on N-(thiazol-2-yl)benzenesulfonamides highlighted a derivative with a 4-isopropyl substitution on the benzenesulfonamide ring, which demonstrated potent antibacterial activity. This particular compound exhibited a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against *S. aureus* and *A. xylosoxidans*, indicating strong bactericidal or bacteriostatic effects.^[3]

Table 1: Comparative Antibacterial Activity of N-Substituted Benzenesulfonamide Derivatives

Compound ID	N-Substitution	R-Group on Benzene Ring	Target Organism	MIC (µg/mL)	Reference
1a	-isopropyl	4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl	S. aureus	3.9	[3]
1b	-tert-butyl	4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl	S. aureus	Potent	[3]
1c	-H	4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl	S. aureus	Less Active	[3]
1d	-chloro	4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl	S. aureus	Moderately Active	[3]

Note: "Potent," "Less Active," and "Moderately Active" are qualitative descriptions from the source where specific MIC values for all analogs were not provided in a comparative table.

The data suggests that the size and lipophilicity of the N-alkyl substituent play a crucial role in the antibacterial potency. The isopropyl group appears to offer a favorable balance of these properties for effective interaction with the DHPS enzyme in this particular scaffold.

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed

in many tumors and contribute to the acidic tumor microenvironment.[4]

While a direct comparative table of IC50 values for a series of N-alkyl benzenesulfonamides including an isopropyl analog is not readily available in the searched literature, a study on benzenesulfonamides with different linkers as carbonic anhydrase inhibitors provides some insight. In this study, an N-isopropyl derivative was synthesized and tested, showing a lower inhibitory activity against hCA I compared to the reference compound acetazolamide.[1] Although not a direct measure of anticancer efficacy, CA inhibition is a key mechanism. Other studies on N-acylbenzenesulfonamides have demonstrated potent anticancer activity, with IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[5][6] For instance, one study reported a benzenesulfonamide derivative with an IC50 value ranging from 0.007 to 0.036 μM against several cancer cell lines.[5] Another study on benzenesulfonamide-bearing imidazole derivatives identified compounds with EC50 values as low as 20.5 μM against MDA-MB-231 breast cancer cells.[7]

Structure-Activity Relationship Insights for Anticancer Activity:

- **Carbonic Anhydrase Inhibition:** The sulfonamide moiety acts as a zinc-binding group in the active site of carbonic anhydrases. The N-substituent can influence the orientation and binding affinity within the enzyme's active site.
- **Other Mechanisms:** Some benzenesulfonamide derivatives exert their anticancer effects by arresting the cell cycle at the G2/M phase.[5]

Anticonvulsant Activity

The anticonvulsant mechanism of certain sulfonamides is also associated with the inhibition of carbonic anhydrase isoforms in the brain.[4][8] This inhibition can lead to a decrease in pH in the brain, which is thought to have a stabilizing effect on neuronal membranes and reduce seizure susceptibility. Other proposed mechanisms include the modulation of voltage-gated sodium and calcium channels.[9]

A study on novel benzenesulfonamide derivatives as potential anticonvulsant agents reported compounds with low median effective doses (ED50) in the maximal electroshock (MES) seizure test. For example, one of the most active compounds had an ED50 of 16.36 mg/kg.[7] While this study did not specifically focus on a series of N-alkyl derivatives for direct comparison, it

highlights the potential of the benzenesulfonamide scaffold in developing potent anticonvulsants.

General Structure-Activity Relationship for Anticonvulsant Sulfonamides:

- **Lipophilicity:** Appropriate lipophilicity is crucial for crossing the blood-brain barrier. The N-isopropyl group can contribute to this property.
- **Carbonic Anhydrase Inhibition:** The sulfonamide group is a key pharmacophore for CA inhibition.
- **Interaction with Ion Channels:** Modifications on the benzenesulfonamide core can influence interactions with neuronal ion channels.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compound stock solution
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the vehicle), and a sterility control (broth only).
- Incubate the plates at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- Test compound stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
 - Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
- [8]

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a preclinical model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[10]

Materials:

- Rodents (mice or rats)
- Electroconvulsometer with corneal electrodes
- Saline solution
- Test compound formulation
- Positive control anticonvulsant (e.g., Phenytoin)

Procedure:

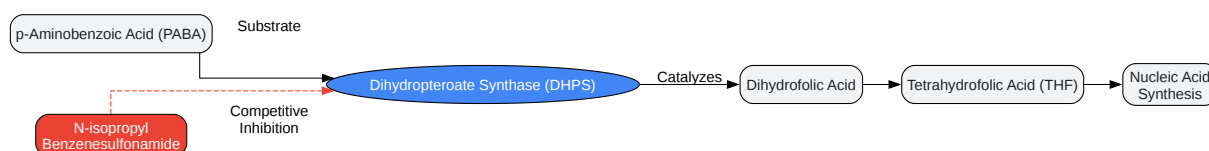
- Administer the test compound, vehicle, or positive control to the animals (typically via intraperitoneal or oral route).
- At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
- Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
- The absence of the tonic hindlimb extension is considered as protection.
- The ED50 (the dose that protects 50% of the animals from the seizure) is calculated from the dose-response data.[10]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of N-isopropyl benzenesulfonamides stem from their interaction with different molecular targets and signaling pathways.

Antibacterial Mechanism

As previously mentioned, the primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.

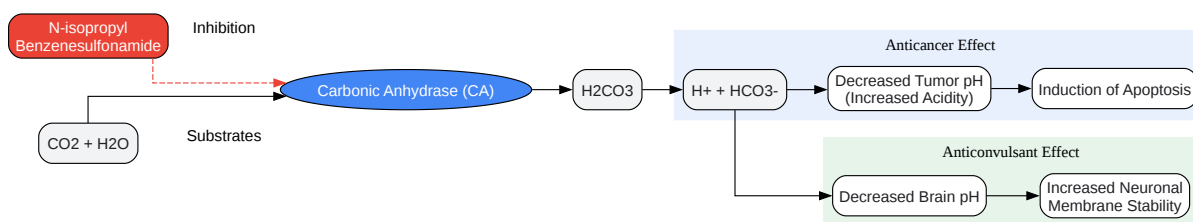


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Caption: Competitive inhibition of DHPS by N-isopropyl benzenesulfonamides disrupts bacterial folic acid synthesis.

Anticancer and Anticonvulsant Mechanism: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by benzenesulfonamides is a key mechanism for both their anticancer and anticonvulsant effects.



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